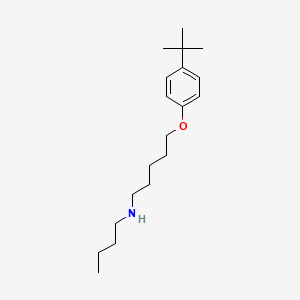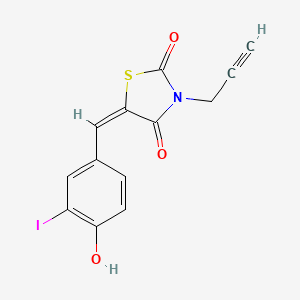
N-butyl-5-(4-tert-butylphenoxy)-1-pentanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-5-(4-tert-butylphenoxy)-1-pentanamine, also known as BHT-920, is a chemical compound that belongs to the class of selective α2-adrenergic receptor agonists. It has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, anxiety, and depression.
Applications De Recherche Scientifique
N-butyl-5-(4-tert-butylphenoxy)-1-pentanamine has been extensively studied for its potential therapeutic applications. It has been shown to have antihypertensive effects by selectively activating α2-adrenergic receptors in the central nervous system. It has also been studied for its anxiolytic and antidepressant effects, as it can modulate the release of neurotransmitters such as norepinephrine and serotonin.
Mécanisme D'action
N-butyl-5-(4-tert-butylphenoxy)-1-pentanamine selectively activates α2-adrenergic receptors in the central nervous system. This leads to a decrease in the release of norepinephrine and an increase in the release of serotonin, which can result in antihypertensive, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects:
N-butyl-5-(4-tert-butylphenoxy)-1-pentanamine has been shown to have antihypertensive effects by reducing the sympathetic tone in the central nervous system. It has also been shown to have anxiolytic and antidepressant effects by modulating the release of neurotransmitters such as norepinephrine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
N-butyl-5-(4-tert-butylphenoxy)-1-pentanamine has several advantages for lab experiments. It is a selective α2-adrenergic receptor agonist, which means it can be used to study the effects of α2-adrenergic receptor activation in isolation. However, one limitation of N-butyl-5-(4-tert-butylphenoxy)-1-pentanamine is that it has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the study of N-butyl-5-(4-tert-butylphenoxy)-1-pentanamine. One potential application is in the treatment of anxiety and depression, as it has been shown to have anxiolytic and antidepressant effects. Another potential application is in the treatment of hypertension, as it has been shown to have antihypertensive effects. Additionally, further research could be done to study the long-term effects of N-butyl-5-(4-tert-butylphenoxy)-1-pentanamine and its potential side effects.
Conclusion:
In conclusion, N-butyl-5-(4-tert-butylphenoxy)-1-pentanamine is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been shown to have antihypertensive, anxiolytic, and antidepressant effects through its selective activation of α2-adrenergic receptors in the central nervous system. While it has several advantages for lab experiments, such as its selectivity, it also has limitations such as its short half-life. Further research is needed to fully understand the potential applications and limitations of N-butyl-5-(4-tert-butylphenoxy)-1-pentanamine.
Méthodes De Synthèse
N-butyl-5-(4-tert-butylphenoxy)-1-pentanamine can be synthesized by reacting 4-tert-butylphenol with n-butylamine in the presence of a catalyst such as sulfuric acid. The resulting product is then further purified through recrystallization to obtain pure N-butyl-5-(4-tert-butylphenoxy)-1-pentanamine.
Propriétés
IUPAC Name |
N-butyl-5-(4-tert-butylphenoxy)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO/c1-5-6-14-20-15-8-7-9-16-21-18-12-10-17(11-13-18)19(2,3)4/h10-13,20H,5-9,14-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYHQDFZFILDMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCOC1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5150916.png)
![ethyl 3-[(4-bromophenyl)amino]-2-cyclohexyl-3-oxopropanoate](/img/structure/B5150935.png)
![1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B5150952.png)
![ethyl 4-(anilinocarbonyl)-3-methyl-5-{[(2-pyrimidinylthio)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5150957.png)
![1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide](/img/structure/B5150965.png)
![4-(1,3-thiazol-2-yl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5150985.png)
![isopropyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B5150990.png)

![N-{1-[1-(2,5-dimethylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5151003.png)
![5-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5151007.png)
![ethyl 2-cyano-3-{4-[(3-methoxybenzoyl)amino]phenyl}-3-oxopropanoate](/img/structure/B5151015.png)
![N-{2-[4-(4-methoxybenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B5151019.png)
![2-[(4-chlorophenyl)sulfonyl]-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5151032.png)
![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B5151033.png)